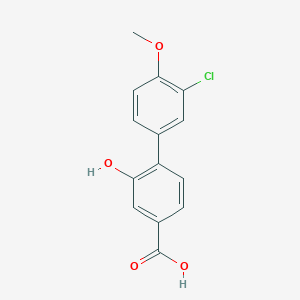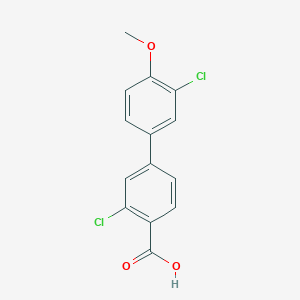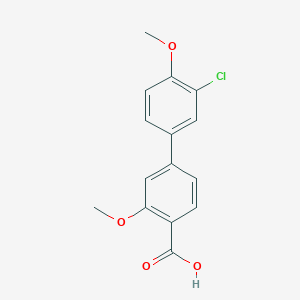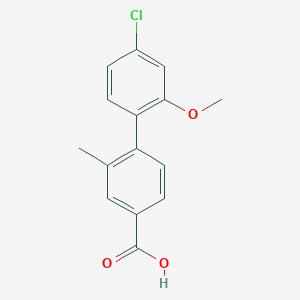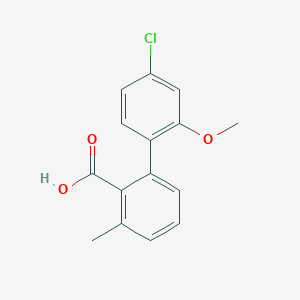
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% (2-CMPMB) is an organic compound belonging to the class of benzoic acids. It is a white solid and is soluble in water, alcohols, and other organic solvents. 2-CMPMB is widely used in the synthesis of various organic compounds, as a reagent in organic reactions, and as a catalyst in industrial processes. It is also used in scientific research as a tool to study biochemical and physiological processes, and to investigate the mechanisms of action of various drugs and other compounds.
科学的研究の応用
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is used in scientific research as a tool to study biochemical and physiological processes, and to investigate the mechanisms of action of various drugs and other compounds. It is used to study the effects of drugs on cellular processes such as metabolism, signal transduction, and gene expression. It is also used to study the effects of environmental toxins on the body, and to investigate the role of various enzymes in biochemical pathways.
作用機序
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation, pain, and other physiological processes. By inhibiting the activity of COX, 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% can reduce the production of prostaglandins, which may lead to various therapeutic effects.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of certain types of cancer cells, and to reduce the risk of cardiovascular disease. In addition, 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have antioxidant, anticonvulsant, and anti-allergic properties.
実験室実験の利点と制限
The main advantage of using 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is a potent inhibitor of the enzyme COX, and can therefore have serious side effects if used in high concentrations or if used over long periods of time.
将来の方向性
Further research is needed to explore the potential therapeutic applications of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%. This includes exploring its potential use in the treatment of various diseases, such as cancer, cardiovascular disease, and inflammation. In addition, further research is needed to investigate the potential side effects of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%, and to develop methods to minimize them. Finally, further research is needed to develop new synthetic methods for the production of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%, as well as methods to improve the yield and purity of the compound.
合成法
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is synthesized by the reaction of 4-chloro-2-methoxyphenol and 6-methylbenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then isolated by filtration or crystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and catalyst used.
特性
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(16)8-13(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTFEMYYCHDGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691064 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-83-4 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


